1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Overview
Description
1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O4 and its molecular weight is 266.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hybridizing Agents for Wheat
A study by Zeng-yan (2011) describes the synthesis of a pyridazine type hybridizing agent for wheat, which shares a similar chemical structure with 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid. This synthesis method involved using 4-chloroaniline as the main material and was found suitable for industrial applications, with a notable yield of 61.53% (Zeng-yan, 2011).
Development of Heterocyclic Compounds with Antimicrobial Activity
Research by Sayed et al. (2003) explored the use of a similar compound, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, in creating new heterocyclic compounds. These compounds demonstrated antimicrobial and antifungal activities, indicating potential applications in the field of medicinal chemistry (Sayed et al., 2003).
Antibacterial Properties
Egawa et al. (1984) synthesized compounds with a structure akin to this compound. These compounds exhibited significant in vitro and in vivo antibacterial activity, suggesting their potential in developing new antibacterial agents (Egawa et al., 1984).
Antibacterial Activity in Derivatives
Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which showed antibacterial activity against both Gram-positive and Gram-negative bacteria. This study implies the possible application of this compound derivatives in antibacterial treatments (Bildirici et al., 2007).
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKODCRTQQFYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715651 | |
Record name | 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339029-56-0 | |
Record name | 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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